Trimethoxy(3-methoxypropyl)silane

Descripción general

Descripción

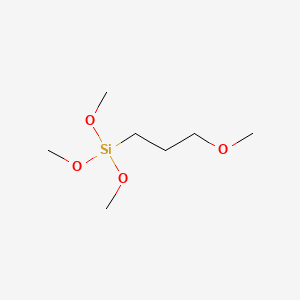

Trimethoxy(3-methoxypropyl)silane is an organosilicon compound with the molecular formula C7H18O4Si and a molecular weight of 194.30 g/mol . It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials. This compound is also known for its hydrolyzable siloxane bonds and active silicon-hydrogen bond, making it versatile in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimethoxy(3-methoxypropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropyltrimethoxysilane with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a fixed bed reactor. The process includes the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction of this mixture with methanol under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions: Trimethoxy(3-methoxypropyl)silane undergoes various types of chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and methanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Polymerization: It can participate in copolymerization and polycondensation reactions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Polymerization: Monomers like styrene or acrylates in the presence of radical initiators.

Major Products:

Hydrolysis: Silanols and methanol.

Condensation: Siloxane polymers.

Polymerization: Copolymers with improved mechanical properties and adhesion.

Aplicaciones Científicas De Investigación

Trimethoxy(3-methoxypropyl)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.

Biology: Employed in the functionalization of surfaces for biosensors and other bioanalytical applications.

Medicine: Utilized in the development of drug delivery systems and medical coatings.

Industry: Applied in the production of coatings, adhesives, and sealants to improve their performance.

Mecanismo De Acción

The mechanism of action of trimethoxy(3-methoxypropyl)silane involves the hydrolysis of its methoxy groups to form silanols, which can then condense to form siloxane bonds. This process enhances the adhesion between different materials by forming strong covalent bonds at the interface. The molecular targets include hydroxyl groups on the surface of inorganic materials, which react with the silanols to form stable siloxane linkages .

Comparación Con Compuestos Similares

Trimethoxysilane: Contains a silicon-hydrogen bond and is used in similar applications but lacks the methoxypropyl group.

3-(Trimethoxysilyl)propyl methacrylate: Used as a monomer and coupling agent in polymerization reactions, providing improved mechanical properties and adhesion.

Uniqueness: Trimethoxy(3-methoxypropyl)silane is unique due to its combination of hydrolyzable siloxane bonds and an active silicon-hydrogen bond, which allows it to participate in a wide range of chemical reactions. Its methoxypropyl group also provides additional functionality, making it more versatile compared to other silane compounds .

Actividad Biológica

Trimethoxy(3-methoxypropyl)silane, also known as TMSP, is a silane compound with the chemical formula CHOSi. It is characterized by three methoxy groups and a propyl chain with a methoxy substituent. This compound has garnered attention for its potential applications in various fields, including materials science, nanotechnology, and biocompatibility studies.

This compound exhibits significant hydrolytic behavior, which influences its biological activity. Upon exposure to moisture or aqueous environments, it hydrolyzes rapidly, forming silanol groups and methanol. This hydrolysis can lead to the formation of siloxane networks, which are critical in applications such as coatings and adhesives .

Toxicological Studies

-

Acute Toxicity :

- Inhalation studies on rats indicated that TMSP is mildly toxic, with a No Observed Adverse Effect Concentration (NOAEC) established at 225 mg/m³. High doses resulted in weight loss and mortality within the test group .

- The compound was not found to induce significant acute tissue toxicity but did show signs of systemic effects at elevated concentrations.

-

Chronic Toxicity :

- Repeated exposure studies indicated no significant organ weight changes or pathological alterations at doses up to 1000 mg/kg body weight per day. The NOAEL was similarly determined at this level .

- Chromosomal damage was not observed in mouse bone marrow cells under certain conditions, although gene mutations were induced in bacterial assays .

- Reproductive Toxicity :

Environmental Impact

The rapid hydrolysis of TMSP limits its environmental persistence. It is unlikely to be found in free unreacted forms due to its tendency to polymerize upon reaction with moisture . This characteristic reduces potential exposure risks in ecological contexts.

1. Use in Coatings and Adhesives

Research has demonstrated that TMSP enhances the adhesion properties of coatings applied to various substrates. Its ability to form siloxane networks upon hydrolysis contributes to improved mechanical strength and durability of these materials.

2. Nanoparticle Surface Modification

In a study focused on modifying silica nanoparticles, TMSP was used to improve interfacial compatibility between organic and inorganic components in composite materials. The results indicated enhanced thermal properties and dielectric constants due to effective surface modification facilitated by TMSP .

Comparative Data Table

| Study Type | Test Subject | Dose Range | Key Findings |

|---|---|---|---|

| Acute Toxicity | Rats | 0, 75, 225, 750 mg/m³ | NOAEC: 225 mg/m³; weight loss at higher doses |

| Chronic Toxicity | Rats | 40-1000 mg/kg/day | NOAEL: 1000 mg/kg; no significant organ effects |

| Reproductive Toxicity | Rats | 250-1000 mg/kg/day | No reproductive effects observed |

| Environmental Persistence | N/A | N/A | Rapid hydrolysis limits environmental exposure |

Propiedades

IUPAC Name |

trimethoxy(3-methoxypropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMBLOQPQSYOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187277 | |

| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33580-59-5 | |

| Record name | Trimethoxy(3-methoxypropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33580-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033580595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.